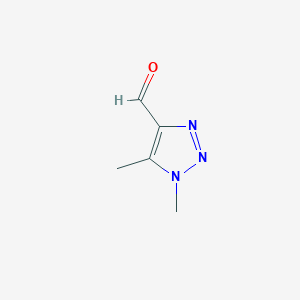
1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde
Übersicht
Beschreibung
1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde (DMTCA) is a synthetic compound that belongs to the family of 1,2,3-triazoles. It is a versatile building block that is widely used in the synthesis of various organic compounds, including drugs, agrochemicals, and materials. DMTCA has gained significant attention in recent years due to its unique properties and potential applications in various fields of science.
Wissenschaftliche Forschungsanwendungen
Molecular Rearrangements
1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde exhibits intriguing chemical properties, particularly in molecular rearrangements. A study by L'abbé et al. (1990) explored the interconversion of structural isomers of 1-substituted-4-iminomethyl-1,2,3-triazoles. The equilibrium of these isomers, which are significant in synthetic chemistry, is influenced by the electronic properties of the substituents, showcasing the compound's versatility in organic synthesis (L'abbé, Bruynseels, Delbeke, & Toppet, 1990).
Synthesis of Triazole Derivatives
The synthesis of various 1,2,3-triazole derivatives is another application area. Research by Journet et al. (2001) demonstrated the synthesis of 5-substituted-4-carbaldehyde-1,2,3-triazole derivatives, highlighting a mild and efficient process. This synthesis is pivotal in developing compounds for further pharmaceutical and chemical research (Journet, Cai, Kowal, & Larsen, 2001).
Antimicrobial Properties
Compounds derived from this compound have shown potential in antimicrobial applications. Bhat et al. (2016) synthesized a series of 1,2,3-triazolyl pyrazole derivatives and found that these compounds displayed a broad spectrum of antimicrobial activities. This suggests that derivatives of this compound could be valuable in developing new antimicrobial agents (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).
Structural Analysis and Properties
Understanding the structural properties of this compound and its derivatives is crucial in scientific research. Gonzaga et al. (2016) investigated the crystal structures of related compounds, providing insights into their molecular configurations, which are essential for designing drugs and other chemical entities with specific properties (Gonzaga, Silva, Ferreira, Wardell, & Wardell, 2016).
Potential in Fluorescence Probing
The compound has been utilized in developing fluorescence probes. Chu et al. (2019) designed a new fluorescence probe using a derivative of this compound. This probe demonstrated high selectivity and sensitivity toward homocysteine, indicating its potential use in biological systems and medical diagnostics (Chu, Xie, Yue, Yue, Kong, Shi, & Feng, 2019).
Wirkmechanismus
Target of Action
1,5-Disubstituted 1,2,3-triazoles, such as 1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde, have been tested as inhibitors of Rho GTPases . Rho GTPases play a crucial role in hyperproliferative and neoplastic diseases. These compounds inhibit Rac and Cdc42 GTPases, whose hyperactive expression or overexpression is one of the mechanisms of cancer signaling and metastasis .
Mode of Action
The interaction of this compound with its targets involves the inhibition of Rho GTPases, specifically Rac and Cdc42 . This inhibition disrupts the normal functioning of these proteins, leading to changes in cell signaling pathways .
Biochemical Pathways
The inhibition of Rho GTPases by this compound affects various biochemical pathways. These pathways are involved in cell proliferation and migration, both of which are critical processes in the development and progression of cancer .
Result of Action
The primary result of the action of this compound is the inhibition of Rho GTPases, leading to disruption of cell signaling pathways . This disruption can potentially inhibit the proliferation and migration of cancer cells .
Eigenschaften
IUPAC Name |
1,5-dimethyltriazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-4-5(3-9)6-7-8(4)2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABPKWJMGRCUIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Thiazolo[5,4-c]pyridine, 2-hydrazinyl-](/img/structure/B3211082.png)









![[4-(2-Methylphenyl)oxan-4-yl]methanamine](/img/structure/B3211140.png)
